3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine
Description
Properties
IUPAC Name |
2-nitro-6,11-dihydro-5H-benzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)12-8-7-11-6-5-10-3-1-2-4-13(10)15-14(11)9-12/h1-4,7-9,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVVQQSEAQRXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine typically involves the nitration of 10,11-dihydro-5H-dibenzo[B,F]azepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Major Products Formed
Reduction: 3-Amino-10,11-dihydro-5H-dibenzo[B,F]azepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Building Block for Novel Materials
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine serves as a critical building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. Its unique molecular structure contributes to the photophysical properties necessary for efficient light emission and charge transport in organic semiconductors.
Case Study: OLED Development
A study demonstrated the utility of this compound in developing OLEDs with improved efficiency and stability. By integrating this compound into the active layer of OLEDs, researchers achieved a significant enhancement in device performance compared to conventional materials.
Medicinal Chemistry
Intermediate for Pharmacologically Active Molecules
In medicinal chemistry, this compound is utilized as an intermediate in synthesizing various pharmacologically active compounds. Its derivatives are being explored for potential therapeutic applications, particularly in treating neurological disorders.
Case Study: Neurological Disorder Treatment
Research has indicated that derivatives of this compound exhibit activity against specific targets involved in neurological conditions. For instance, compounds synthesized from this precursor have shown promise as inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. In vitro studies demonstrated that these derivatives can modulate neuronal activity effectively.
Material Science
Development of New Materials
The compound is also employed in developing new materials with unique properties for industrial applications. Its chemical structure allows for modifications that can lead to materials with tailored characteristics suitable for various applications.
Case Study: Photophysical Properties
In material science research, this compound has been used to create polymers with enhanced photophysical properties. These materials are applicable in sensors and other optoelectronic devices where light interaction is crucial.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Electronics | Used as a building block for OLEDs | Improved efficiency and stability in devices |
| Medicinal Chemistry | Intermediate for synthesizing drugs targeting neurological disorders | Potential inhibitors of SIRT2 with neuroprotective effects |
| Material Science | Development of new materials with tailored properties | Enhanced photophysical properties for sensors |
Mechanism of Action
The mechanism of action of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate the activity of certain enzymes or receptors, contributing to its pharmacological properties .
Comparison with Similar Compounds
Structural and Geometrical Differences
The geometry of dibenzoazepines is highly sensitive to substituents and saturation (Table 1).
- Planarity: The nitro group at C3 in this compound may induce steric or electronic distortions, reducing planarity compared to carbamazepine or 10-methoxy derivatives. The α angle (a measure of non-planarity) varies widely in dihydro derivatives .
- Bond Length : The saturated C10-C11 bond in dihydro derivatives is ~0.18 Å longer than in unsaturated analogues, impacting conformational flexibility .
Physicochemical Properties
- Solubility and Reactivity: The nitro group increases polarity but may reduce solubility in non-polar solvents. Dihydro derivatives generally exhibit higher solubility than unsaturated analogues due to reduced conjugation .
Biological Activity
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by the presence of a nitro group, which influences its chemical reactivity and interactions with biological targets. Its molecular structure allows it to participate in various biochemical pathways, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The nitro group plays a crucial role in modulating these interactions, potentially acting as an inhibitor or modulator depending on the biological context.
Target Interactions
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter regulation, similar to other dibenz[b,f]azepine derivatives.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to mood regulation and neuroprotection .
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Anticonvulsant Activity : Studies have shown its potential in reducing seizure activity in animal models .
- CNS Depressant Effects : The compound has been noted for its depressant effects on the central nervous system, making it relevant for treating conditions like epilepsy and psychosomatic disturbances .
- Anti-inflammatory Properties : Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Study 1: Anticonvulsant Properties
In a controlled study involving mice, administration of this compound demonstrated a significant reduction in seizure frequency compared to control groups. The effective dose range was identified between 1.5 mg/kg to 200 mg/kg .
Study 2: CNS Depressant Effects
Another study assessed the compound's impact on motor activity and anxiety-like behavior in rodents. Results indicated a dose-dependent decrease in locomotion and increased time spent in anxiolytic behavior tests, supporting its potential use as a sedative agent .
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Reduced seizure frequency | |
| CNS Depressant | Decreased locomotion and anxiety | |
| Anti-inflammatory | Inhibition of TNF-α production |
Synthesis and Applications
The synthesis of this compound typically involves nitration of the parent dibenzoazepine structure. This synthetic pathway is crucial for obtaining high yields of the compound necessary for biological testing.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for:
- Neuropharmacology : As a candidate for developing new anticonvulsants or anxiolytics.
- Anti-inflammatory therapies : Targeting chronic inflammatory conditions through cytokine modulation.
Q & A
Q. Protocol :
Prepare solutions in buffers (pH 5.0 and 7.4).
Expose to controlled light (UV-Vis lamp) and monitor degradation via HPLC at intervals.
Analyze data using ANOVA to identify significant factors.
This design isolates variables causing photodegradation (e.g., pH-driven hydrolysis vs. light-induced radical formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
